methyl (2S)-2-methylbutanoate
Overview
Description
Methyl (2S)-2-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, which makes it a common ingredient in the flavor and fragrance industry. The compound is derived from butanoic acid and methanol, and its systematic name reflects its structure: a methyl ester of 2-methylbutanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-methylbutanoate can be synthesized through the esterification of 2-methylbutanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Methylbutanoic acid+MethanolH2SO4Methyl (2S)-2-methylbutanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in a continuous flow reactor to optimize yield and efficiency. The reaction mixture is heated under reflux, and the water produced is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-methylbutanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-Methylbutanoic acid and methanol.
Reduction: 2-Methylbutanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl (2S)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The primary mechanism of action for methyl (2S)-2-methylbutanoate involves its hydrolysis to release 2-methylbutanoic acid and methanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released 2-methylbutanoic acid can then participate in various metabolic pathways.
Comparison with Similar Compounds
Ethyl butanoate: Another ester with a fruity odor, used in similar applications.
Methyl butanoate: Lacks the additional methyl group, resulting in slightly different chemical properties.
Methyl (2S)-2-methylpropanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl (2S)-2-methylbutanoate is unique due to its specific structure, which imparts distinct olfactory properties and reactivity. Its additional methyl group compared to methyl butanoate provides different steric and electronic effects, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
methyl (2S)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWLYWIFNDCWRZ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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